molecular formula C16H16N2O3 B3960461 N-(2-nitrophenyl)-4-phenylbutanamide

N-(2-nitrophenyl)-4-phenylbutanamide

Cat. No.: B3960461
M. Wt: 284.31 g/mol
InChI Key: WVTBNVXPYAZZIR-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-4-phenylbutanamide is an aromatic amide characterized by a butanamide backbone linked to a 2-nitrophenyl group and a 4-phenyl substituent. This compound combines electron-withdrawing (nitro group) and aromatic (phenyl) moieties, which influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-(2-nitrophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(12-6-9-13-7-2-1-3-8-13)17-14-10-4-5-11-15(14)18(20)21/h1-5,7-8,10-11H,6,9,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTBNVXPYAZZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-4-phenylbutanamide typically involves the reaction of 2-nitroaniline with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-nitroaniline+4-phenylbutanoyl chlorideThis compound+HCl\text{2-nitroaniline} + \text{4-phenylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-nitroaniline+4-phenylbutanoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(2-nitrophenyl)-4-phenylbutanamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: N-(2-aminophenyl)-4-phenylbutanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso derivatives or other oxidized forms.

Scientific Research Applications

Chemistry: N-(2-nitrophenyl)-4-phenylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-4-phenylbutanamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Structural Differences Biological Activity/Applications
N-(2-Nitrophenyl)-4-phenylbutanamide C₁₆H₁₆N₂O₃ Core structure with nitro and phenyl groups Under investigation for enzyme inhibition
4-((4-Fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide C₁₇H₁₇FN₂O₆S Sulfonyl and methoxy substituents Antibacterial activity; enzyme inhibition
N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide C₁₀H₁₁N₂O₄ Acetamide backbone; methoxy and methyl groups Antimicrobial and anti-inflammatory
N-(4-Acetylphenyl)-2-methylpentanamide C₁₄H₁₈N₂O₂ Pentanamide chain; acetyl substituent Altered solubility and pharmacological profile
2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide C₂₁H₁₈N₂O₅ Benzyloxy and acetamide groups Enhanced reactivity in medicinal chemistry

Key Observations :

  • Nitro Group Positioning: The ortho-nitro group in this compound may impose steric hindrance, affecting binding to biological targets compared to para-nitro analogues (e.g., 2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide) .
  • Substituent Effects : Sulfonyl () and methoxy groups () can alter electronic properties, influencing reactivity and target affinity.
Antimicrobial and Anti-Inflammatory Profiles
  • N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide : Demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, attributed to its nitro and methoxy groups .
  • 4-((4-Fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide : Shows promise as a bacterial enzyme inhibitor due to sulfonyl electronegativity enhancing target binding .
Enzyme Inhibition and Drug Development
  • The nitro group in this compound is hypothesized to interact with catalytic sites of oxidoreductases, similar to sulfonamide derivatives .
  • N-(4-Acetylphenyl)-2-methylpentanamide : Modified chain length and acetyl group reduce cytotoxicity while maintaining moderate enzyme affinity .

Physicochemical Properties

Property This compound 4-((4-Fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide
Molecular Weight (g/mol) 284.3 404.4 223.2
LogP (Predicted) 3.8 2.1 1.9
Solubility (mg/mL) 0.05 0.12 0.8
Key Reactivity Electrophilic aromatic substitution Nucleophilic sulfonyl displacement Hydrolysis-resistant acetamide

Notes:

  • The higher LogP of this compound suggests greater lipid solubility, advantageous for blood-brain barrier penetration .
  • Sulfonyl-containing analogues exhibit lower LogP due to polar sulfonyl groups, enhancing aqueous solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-nitrophenyl)-4-phenylbutanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-phenylbutanoyl chloride with 2-nitroaniline in anhydrous dichloromethane (DCM) under nitrogen. Key steps include:

  • Amide bond formation : Use triethylamine (TEA) as a base to neutralize HCl byproducts .

  • Solvent selection : Polar aprotic solvents (e.g., DCM) improve yield compared to THF due to better solubility of intermediates .

  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

    Table 1: Optimization Parameters

    ParameterOptimal ConditionYield (%)Purity (%)Reference
    SolventDCM7895
    BaseTEA8297
    Reaction Temperature0–5°C8596

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1H NMR (CDCl3_3) shows characteristic peaks: δ 8.2 (d, nitrophenyl H), δ 7.3–7.5 (m, phenyl H), δ 2.8 (t, CH2_2-CO) .
  • X-ray crystallography : Programs like SHELX and Mercury resolve dihedral angles (e.g., 71.56° between nitrophenyl and benzoyl groups) and hydrogen-bonding networks .
  • HPLC-MS : Retention time ~12.3 min (C18 column, 70% acetonitrile) with m/z 327 [M+H]+^+ .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • PPE : Nitrile gloves, chemical goggles, and lab coats prevent skin/eye contact .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density maps. The nitro group’s meta-directing effect reduces electrophilicity at the ortho position .

  • Molecular docking : AutoDock Vina predicts binding affinities to biological targets (e.g., kinases) by analyzing steric and electronic complementarity .

    Table 2: Computational Parameters

    SoftwareFunctionalityKey InsightReference
    Gaussian 16Electron density mappingNitro group reduces ring reactivity
    AutoDock VinaBinding affinity predictionHigh affinity for kinase ATP pockets

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-response curves : Validate IC50_{50} values across multiple assays (e.g., MTT vs. ATP-lite) to rule out false positives .
  • Metabolite profiling : LC-MS identifies degradation products (e.g., nitro reduction to amine) that may skew activity .
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to isolate pharmacophore contributions .

Q. How can crystallographic data inform the design of derivatives with improved thermal stability?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Correlate decomposition temperatures (Td_d ~270°C) with crystal packing density .
  • Mercury software : Visualize intermolecular interactions (e.g., C–H⋯O bonds) that stabilize the lattice. Introducing bulky substituents (e.g., tert-butyl) enhances packing efficiency .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between DMSO-d6_6 and CDCl3_3?

  • Methodological Answer :

  • Solvent effects : DMSO-d6_6 induces peak broadening due to hydrogen bonding with the amide NH, while CDCl3_3 preserves sharp signals .
  • Tautomerism : Nitro group resonance stabilization differs between solvents, altering chemical shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-nitrophenyl)-4-phenylbutanamide
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